4,6-Dichloro-8-(trifluoromethyl)quinoline
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Overview
Description
4,6-Dichloro-8-(trifluoromethyl)quinoline is a research chemical . It has a molecular weight of 266.05 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H4Cl2F3N . The InChI code for this compound is 1S/C10H4Cl2F3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H .Physical and Chemical Properties Analysis
The compound this compound has a molecular weight of 266.05 . It is recommended to be stored at ambient temperature .Scientific Research Applications
Corrosion Inhibition : Quinoline derivatives, including those similar to 4,6-Dichloro-8-(trifluoromethyl)quinoline, have been studied for their properties as corrosion inhibitors. For instance, certain quinoline derivatives have demonstrated excellent inhibition properties for mild steel in hydrochloric acid solutions. These inhibitors are effective due to their adsorption on the metal surface, conforming to the Langmuir adsorption model (Lgaz et al., 2017).
Catalysis and Synthesis : Quinolines, including this compound, are used in catalytic processes. For example, chiral cationic ruthenium complexes have been employed for the enantioselective hydrogenation of quinolines, useful in synthesizing various biologically active tetrahydroquinolines (Wang et al., 2011).
Fluorescent Labeling : Derivatives of quinoline, like 8-(4,6-Dichloro-1,3,5-triazinylamino)quinoline (DTAQ), have been developed for fluorescent labeling of phenols, enabling the spectrofluorimetric determination of phenols in industrial wastewater (Su et al., 2001).
Photovoltaic Properties : Quinoline derivatives are also explored for their applications in organic-inorganic photodiode fabrication. Films of these derivatives have been used in heterojunction diodes, displaying photovoltaic properties under illumination (Zeyada et al., 2016).
Cancer Drug Discovery : Quinoline and its analogs are significant in cancer drug discovery due to their diverse biological and biochemical activities. They have shown effective anticancer activity and are used to synthesize molecules with medical benefits (Solomon & Lee, 2011).
Synthesis and Crystal Structure Analysis : Quinoline-based derivatives are subjects of extensive studies for their potential in nonlinear optical (NLO) research and biological applications. These compounds have been synthesized and analyzed using various techniques like NMR, FT-IR, and X-ray diffraction, providing insights into their electronic and NLO properties (Khalid et al., 2019).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
Properties
IUPAC Name |
4,6-dichloro-8-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYJMRPOWUHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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